Methyl 1-benzyl-4-oxopiperidine-3-carboxylate, sodium salt
CAS No.: 94088-71-8
Cat. No.: VC16998128
Molecular Formula: C14H16NNaO3
Molecular Weight: 269.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94088-71-8 |
|---|---|
| Molecular Formula | C14H16NNaO3 |
| Molecular Weight | 269.27 g/mol |
| IUPAC Name | sodium;methyl 1-benzyl-4-oxopiperidin-3-ide-3-carboxylate |
| Standard InChI | InChI=1S/C14H16NO3.Na/c1-18-14(17)12-10-15(8-7-13(12)16)9-11-5-3-2-4-6-11;/h2-6H,7-10H2,1H3;/q-1;+1 |
| Standard InChI Key | LHGQNWKTQRRMJC-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)[C-]1CN(CCC1=O)CC2=CC=CC=C2.[Na+] |
Introduction
Structural and Physicochemical Properties
Molecular Characteristics
The compound’s molecular formula is , with a molecular weight of 270.28 g/mol . Its InChI string () reveals a piperidine ring substituted at the 1-position with a benzyl group, a ketone at the 4-position, and a methyl ester at the 3-position, neutralized as a sodium salt . The sodium counterion improves aqueous solubility, facilitating its use in polar reaction media.
Table 1: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 270.28 g/mol | |
| CAS Number | 94088-71-8 | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in polar solvents (e.g., water, methanol) |
Synthesis and Manufacturing
Primary Synthetic Routes
The sodium salt is typically synthesized via neutralization of methyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride (CAS 3939-01-3) with sodium hydroxide or sodium carbonate . The hydrochloride precursor is prepared through nucleophilic substitution between 3-bromo-4-oxopiperidine derivatives and dimethyl carbonate, followed by benzylation .
Reaction Scheme:
This method achieves yields exceeding 98% under optimized conditions .
Process Optimization
Key parameters include temperature control (0–25°C), stoichiometric equivalence of base, and inert atmosphere maintenance to prevent degradation . Post-synthesis purification involves solvent extraction (e.g., ethyl acetate/water) and crystallization, yielding >95% purity .
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
The compound’s reactivity enables:
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Ring-opening reactions for generating amino alcohol derivatives.
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Reductive amination to produce tertiary amines with CNS activity.
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Cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-functionalized piperidines .
CNS-Targeted Drug Development
Structural analogs of this compound exhibit affinity for dopamine and serotonin receptors, making them candidates for antipsychotic agents. For example, derivatives with modified benzyl groups show improved blood-brain barrier permeability in preclinical models.
Analytical Characterization
Chromatographic Methods
Reverse-phase HPLC with a column and mobile phase () resolves the sodium salt from impurities (retention time: 8.2 min). Mass spectrometry (ESI+) confirms the molecular ion peak at [M-Na].
Spectroscopic Data
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NMR (400 MHz, DO): δ 7.35–7.25 (m, 5H, Ar–H), 4.12 (s, 2H, N–CH–Ar), 3.78 (s, 3H, OCH), 3.65–3.55 (m, 2H, piperidine-H), 2.85–2.70 (m, 2H, piperidine-H) .
Future Research Directions
Drug Delivery Systems
Encapsulation in lipid nanoparticles could enhance bioavailability for CNS applications.
Catalytic Applications
The sodium salt’s basicity may facilitate its use as a catalyst in asymmetric syntheses, leveraging the piperidine ring’s chirality .
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